(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine
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Overview
Description
(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine is a chemical compound characterized by the presence of multiple hydroxylamine and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under controlled conditions. The process begins with the formation of an oxime intermediate, which is then further reacted to introduce additional hydroxylamine groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso and nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives .
Scientific Research Applications
(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: A related compound with a single oxime group.
Hydroxylamine: A simpler molecule with a single hydroxylamine group.
Cuprizone: An oxalic acid bis(cyclohexylidene hydrazide) with neurotoxic properties.
Uniqueness
(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine is unique due to its multiple hydroxylamine and oxime groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
3570-93-2 |
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Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C6H9N3O3/c10-7-4-2-1-3-5(8-11)6(4)9-12/h10-12H,1-3H2/b7-4+,8-5?,9-6? |
InChI Key |
GKXJWSZPLIKUPS-IZRYFWELSA-N |
Isomeric SMILES |
C1CC(=NO)C(=NO)/C(=N/O)/C1 |
Canonical SMILES |
C1CC(=NO)C(=NO)C(=NO)C1 |
Origin of Product |
United States |
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